molecular formula C12H14O4 B14684943 Phthalic acid, methyl 2-propyl ester CAS No. 34006-78-5

Phthalic acid, methyl 2-propyl ester

Cat. No.: B14684943
CAS No.: 34006-78-5
M. Wt: 222.24 g/mol
InChI Key: DIKFCKYFIUJMJY-UHFFFAOYSA-N
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Description

Phthalic acid esters (PAEs) are derivatives of phthalic acid (1,2-benzenedicarboxylic acid) where the hydrogen atoms of the carboxylic acid groups are replaced by alkyl or aryl groups. Phthalic acid, methyl 2-propyl ester (CAS name: 1,2-benzenedicarboxylic acid, methyl 2-propyl ester) is a branched ester with a methyl group on one carboxylic acid and a 2-propyl (isopropyl) group on the other.

PAEs are notable for their low water solubility, high stability, and variable biological activities. Methyl 2-propyl ester’s molecular formula can be inferred as C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol (calculated from structural analogs in and ). Its applications likely overlap with other PAEs, such as dibutyl phthalate (DBP) or di(2-ethylhexyl) phthalate (DEHP), though its specific properties depend on its unique branching and alkyl chain length.

Properties

CAS No.

34006-78-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1-O-methyl 2-O-propyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C12H14O4/c1-3-8-16-12(14)10-7-5-4-6-9(10)11(13)15-2/h4-7H,3,8H2,1-2H3

InChI Key

DIKFCKYFIUJMJY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalic acid, methyl 2-propyl ester can be synthesized through the esterification of phthalic anhydride with methyl 2-propyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the reaction goes to completion .

Industrial Production Methods

In industrial settings, the production of phthalic acid esters often involves the use of large-scale reactors where phthalic anhydride and the corresponding alcohol are combined in the presence of an acid catalyst. The reaction mixture is heated and stirred to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Phthalic acid, methyl 2-propyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Phthalic acid and methyl 2-propyl alcohol.

    Reduction: Corresponding alcohols.

    Transesterification: Different esters depending on the alcohol used.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Branching vs. Linearity: Branched esters (e.g., methyl 2-propyl, di(2-propylpentyl)) exhibit lower volatility and higher hydrophobicity compared to linear analogs like di-n-octyl phthalate, influencing their use in non-polar matrices .
  • Molecular Weight : Larger esters (e.g., di-n-octyl) have higher molecular weights, reducing their mobility in biological systems but increasing persistence in the environment .

Key Findings :

  • Cosmetic Use : Methyl 2-propyl ester’s structural analogs, such as bis(2-methylpropyl) ester, are explicitly used in perfumes and cosmetics due to their stability and low volatility .
  • Biological Activity: Branched PAEs like bis(7-methyloctyl) ester show lower gastrointestinal (GI) absorption compared to linear esters, suggesting reduced bioavailability .
2.3 Environmental and Metabolic Behavior
  • Degradation Pathways : Phthalic acid esters are common intermediates in polycyclic aromatic hydrocarbon (PAH) degradation. For example, Flavobacterium degrades anthracene to phthalic acid diisobutyl ester, highlighting environmental persistence .
  • Isomerism : Phthalic acid’s ortho-isomer (1,2-benzenedicarboxylic acid) is more reactive than meta- or para-isomers, influencing ester stability and degradation .

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